

An In-Depth Technical Guide to 3-Chlorothiophenol (CAS: 2037-31-2)

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Compound of Interest

Compound Name: 3-Chlorothiophenol

Cat. No.: B146429

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorothiophenol** (CAS No. 2037-31-2), a key organosulfur intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. This document details its physicochemical properties, safety and handling protocols, spectroscopic characteristics, and core chemical reactivity. Emphasis is placed on its application in synthetic chemistry, particularly as a precursor for pharmaceutically relevant scaffolds.

Core Properties and Specifications

3-Chlorothiophenol, also known as 3-chlorobenzenethiol, is a distinct-smelling, pale yellow liquid at room temperature. Its chemical identity and core physical properties are summarized below.

Physicochemical Properties

The fundamental physicochemical data for **3-Chlorothiophenol** are presented in Table 1, offering a quick reference for experimental planning and execution.

Property	Value	Reference(s)
CAS Number	2037-31-2	[1] [2]
Molecular Formula	C ₆ H ₅ ClS	[1] [3]
Molecular Weight	144.62 g/mol	[3]
Appearance	Colorless to pale yellow clear liquid	[1]
Odor	Stench, unpleasant	[2] [4]
Boiling Point	91 - 93 °C @ 8 mmHg 110 °C @ 30 mmHg 80 - 81 °C @ 10 Torr	[2] [5] [6]
Density	~1.245 g/cm ³	[5]
Flash Point	90 °C (194 °F)	[2] [5]
Solubility	Limited solubility in water; soluble in organic solvents.	[1]
Refractive Index	1.601 - 1.604	[5]

Safety and Hazard Information

3-Chlorothiophenol is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[\[3\]](#)[\[7\]](#) The compound is also harmful if swallowed, inhaled, or absorbed through the skin.[\[2\]](#) Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)
Skin Corrosion/Irritation	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage. [8]
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07 (Exclamation Mark)	Danger	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. [2]

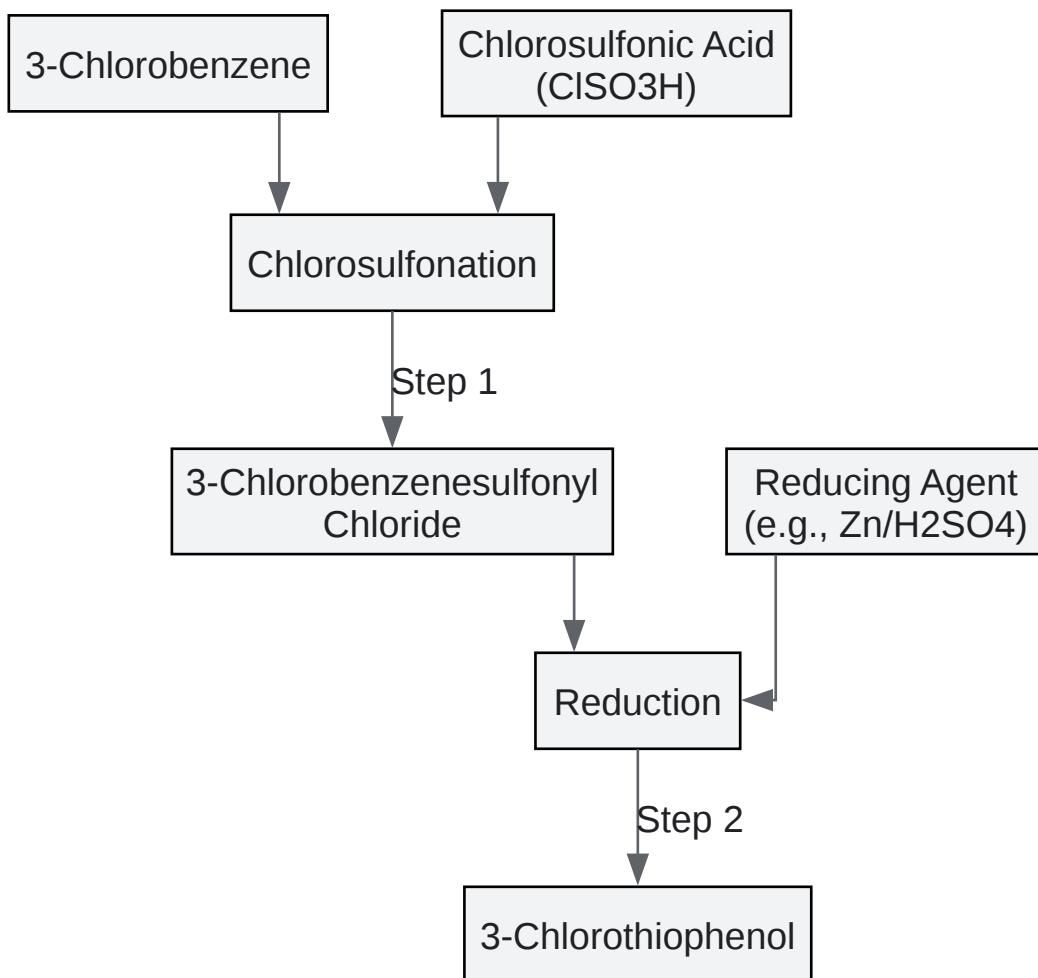
Note: Hazard classifications and statements may vary slightly by supplier and regulatory body. Always consult the most recent Safety Data Sheet (SDS) before use.[\[2\]](#)

Synthesis and Experimental Protocols

3-Chlorothiophenol is typically synthesized via the reduction of its corresponding sulfonyl chloride, 3-chlorobenzenesulfonyl chloride. This common laboratory-scale method offers good yields and purity.

Synthesis Workflow

The general workflow for the preparation of **3-Chlorothiophenol** from 3-chlorobenzene is a two-step process involving chlorosulfonation followed by reduction.



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Caption: General synthesis workflow for **3-Chlorothiophenol**.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 3-chlorobzenesulfonyl chloride using zinc dust and sulfuric acid, a classic method for preparing thiophenols.

Materials:

- 3-chlorobzenesulfonyl chloride
- Zinc dust (90%+)
- Concentrated sulfuric acid (H₂SO₄)

- Ice
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- Preparation of Acidic Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a cold solution of sulfuric acid by slowly adding 250 mL of concentrated H_2SO_4 to 750 g of crushed ice with vigorous stirring. Maintain the temperature between -5 °C and 0 °C using an ice-salt bath.
- Addition of Sulfonyl Chloride: Gradually add 50 g of 3-chlorobenzenesulfonyl chloride to the cold acid mixture over 30 minutes, ensuring the temperature does not rise above 0 °C.
- Reduction: While maintaining the low temperature, add 125 g of zinc dust in small portions over approximately 45-60 minutes. The reaction is exothermic; control the addition rate to keep the temperature below 5 °C.
- Reaction Completion: After the addition of zinc is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
- Work-up and Extraction: Decant the aqueous layer. Transfer the remaining zinc sludge to a larger beaker and extract the product by stirring with three 150 mL portions of diethyl ether. Combine the ether extracts.
- Washing: Wash the combined organic extracts sequentially with 100 mL of 2M HCl, 100 mL of water, and 100 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and remove the solvent under reduced pressure using a rotary evaporator.

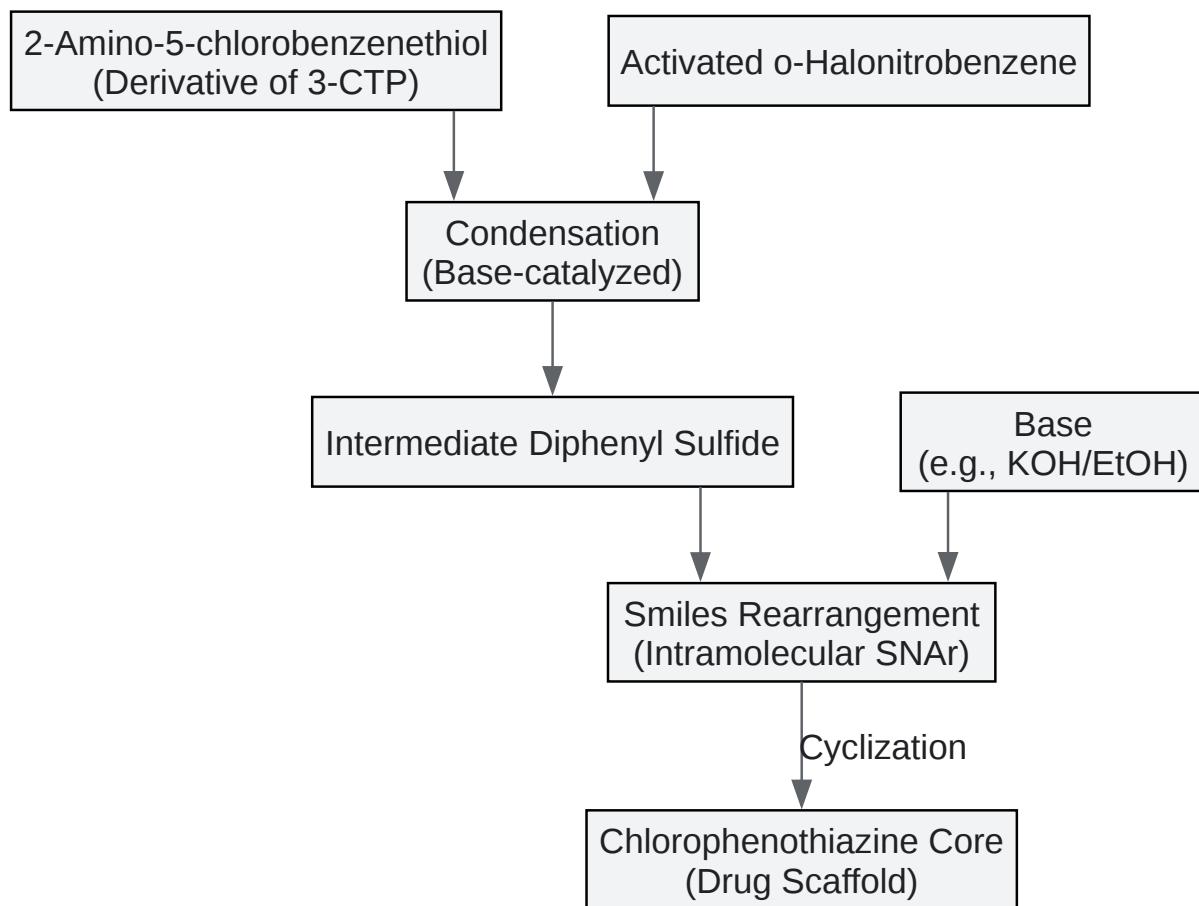
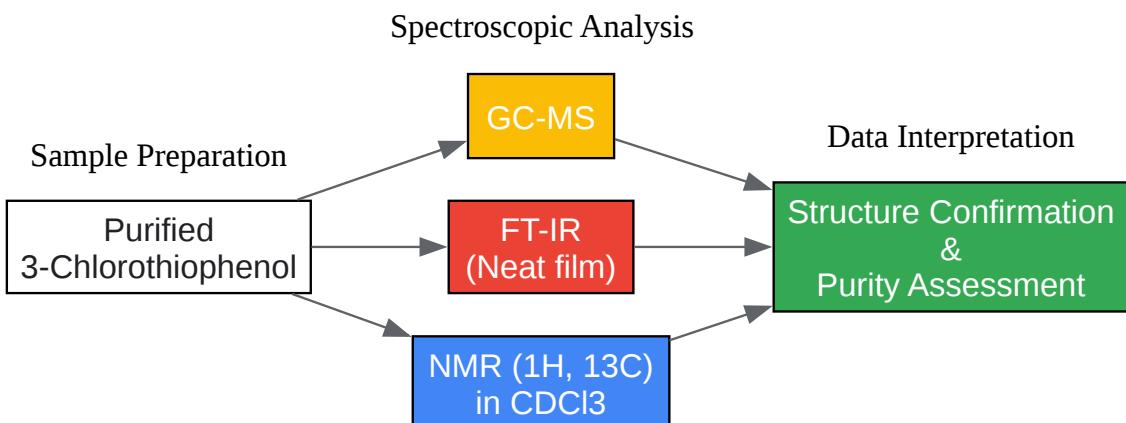
- Purification: The crude **3-Chlorothiophenol** can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Spectroscopic and Analytical Characterization

Characterization of **3-Chlorothiophenol** is routinely performed using standard spectroscopic techniques.

Representative Analytical Protocol

Objective: To confirm the identity and purity of synthesized **3-Chlorothiophenol**.



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